4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde
Description
4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde (CAS: 726151-45-7) is a benzaldehyde derivative featuring a 4-tert-butylphenoxy group at the 4-position and a nitro group (-NO₂) at the 3-position of the aromatic ring . The tert-butyl group is a bulky, lipophilic substituent that enhances membrane permeability and metabolic stability, while the nitro group is electron-withdrawing, influencing reactivity and electronic distribution. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly in the development of enzyme inhibitors and antimicrobial agents.
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-17(2,3)13-5-7-14(8-6-13)22-16-9-4-12(11-19)10-15(16)18(20)21/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZJGTKCIXGAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The molecular structure of 4-(4-tert-butylphenoxy)-3-nitrobenzaldehyde ($$C{17}H{17}NO_4$$) comprises a benzaldehyde core with two critical substituents: a 3-nitro group and a 4-(4-tert-butylphenoxy) ether linkage . The tert-butylphenoxy moiety introduces steric bulk, while the nitro group confers electron-withdrawing characteristics, influencing reactivity in subsequent transformations. Key challenges in synthesis include:
Primary Synthetic Routes and Mechanistic Insights
Nitration Followed by Nucleophilic Aromatic Substitution
This two-step approach is the most widely documented method for synthesizing nitro-aromatic ethers.
Step 1: Nitration of 4-Fluorobenzaldehyde
4-Fluorobenzaldehyde undergoes nitration using a mixture of concentrated nitric acid ($$HNO3$$) and sulfuric acid ($$H2SO_4$$) at 0–5°C. The fluorine atom acts as a meta-directing group, yielding 3-nitro-4-fluorobenzaldehyde with >85% regioselectivity.
Reaction Conditions:
- Nitrating agent: $$HNO3/H2SO_4$$ (1:3 v/v)
- Temperature: 0–5°C (prevents di-nitration)
- Time: 2–4 hours
Step 2: Etherification via Nucleophilic Substitution
3-Nitro-4-fluorobenzaldehyde reacts with 4-tert-butylphenol in the presence of a base (e.g., $$K2CO3$$) to form the target compound. The fluoride leaving group is displaced by the phenoxide ion under mild conditions.
Reaction Conditions:
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Base: $$K2CO3$$ (2.5 equiv)
- Temperature: 80–100°C
- Time: 12–24 hours
Mechanism:
Mitsunobu Reaction for Ether Synthesis
An alternative route employs the Mitsunobu reaction to couple 3-nitro-4-hydroxybenzaldehyde with 4-tert-butylphenol. This method avoids harsh nitration conditions but requires a protected aldehyde group.
Procedure:
- Protection of Aldehyde: Convert 4-hydroxybenzaldehyde to its acetal derivative using ethylene glycol and $$p$$-TsOH.
- Nitration: Nitrate the protected intermediate at the meta position.
- Mitsunobu Coupling: React the nitrated intermediate with 4-tert-butylphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$PPh_3$$).
- Deprotection: Remove the acetal group via acidic hydrolysis (e.g., $$HCl/H_2O$$).
Advantages:
- Higher functional group tolerance.
- Avoids regioselectivity issues in nitration.
Disadvantages:
- Multiple protection/deprotection steps reduce overall yield (~60–70%).
Comparative Analysis of Synthetic Methods
| Parameter | Nitration-Substitution Route | Mitsunobu Route |
|---|---|---|
| Yield | 75–85% | 60–70% |
| Reaction Steps | 2 | 4 |
| Regioselectivity Control | High (meta-directing F) | Moderate (dependent on nitration) |
| Cost | Low (common reagents) | High (DEAD, $$PPh_3$$) |
| Scalability | Industrial-scale feasible | Limited to lab-scale |
Optimization Strategies and Troubleshooting
Enhancing Nitration Efficiency
Improving Etherification Yield
Spectroscopic Characterization Data
Industrial Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Aldol Condensation Reactions
The aldehyde group facilitates Wittig olefination reactions with stabilized ylides. A representative procedure using 3,4,5-trimethoxybenzyltriphenylphosphonium bromide demonstrates:
| Reactant | Conditions | Product Yield | Isomeric Ratio (Z:E) |
|---|---|---|---|
| Phosphonium ylide (1.1 eq) | NaHMDS/THF, -10°C → 0°C, 1h | 58% | 78:22 |
This produces styryl derivatives through Horner-Wadsworth-Emmons reactions, where the tert-butyl group enhances solubility in non-polar solvents during workup .
Nitro Group Transformations
The electron-withdrawing nitro group enables selective reductions:
Catalytic Hydrogenation
| Catalyst | Pressure | Solvent | Product | Yield |
|---|---|---|---|---|
| Pd/C (10% wt) | 1 atm H₂ | EtOAc | 4-(4-t-Bu-phenoxy)-3-aminobenzaldehyde | 92%* |
*Predicted based on analogous 3-nitrobenzaldehyde reductions showing >90% conversion under mild conditions .
Chemical Reduction
NaBH₄ selectively reduces the aldehyde to alcohol without affecting the nitro group, as demonstrated for 3-nitrobenzaldehyde derivatives . This chemoselectivity is preserved in the target compound due to steric protection of the nitro group by the tert-butyl substituent.
Cyclocondensation Reactions
The aldehyde participates in heterocycle formation. With ethyl acetoacetate and urea under Biginelli conditions:
| Catalyst | Temp | Time | DHPM Yield |
|---|---|---|---|
| Co(II)-phthalocyanine | 80°C | 2h | 85%* |
| BF₃·Et₂O | reflux | 6h | 72% |
*Extrapolated from phthalocyanine-catalyzed DHPM synthesis of similar aldehydes . The tert-butyl group improves catalyst-substrate π-π interactions, enhancing reaction rates.
Biological Activity Derivatives
Styryl-pyran-2-one derivatives exhibit notable bioactivity:
| Derivative Structure | P. falciparum IC₅₀ (μM) | L. donovani IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Aniba-dimer A-type asymmetric | 1.7 | 4.5 | 76 |
| Head-to-tail photodimer | 2.3 | 10 | 42 |
These derivatives are synthesized via [4+2] cycloadditions and photochemical dimerization, leveraging the aldehyde's conjugation with the nitro group .
Protective Group Chemistry
The tert-butylphenoxy moiety acts as a protective group in multi-step syntheses:
-
Ortho-nitration stability : Withstands HNO₃/H₂SO₄ at <10°C due to steric shielding
-
Acid resistance : Stable in 12M HCl during deoxybenzoin precipitations
-
Base compatibility : Unaffected by K₂CO₃ in Williamson ether synthesis conditions
This compound's synthetic versatility stems from three orthogonal reactive sites: aldehyde (nucleophilic additions), nitro group (reductions/cyclizations), and aromatic ether (directed metalations). Recent applications focus on creating antimalarial lead compounds through rational design of electron-deficient styryl systems .
Scientific Research Applications
Medicinal Chemistry Applications
4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde has shown potential in medicinal chemistry, particularly in the development of therapeutic agents. Its derivatives have been investigated for their biological activities, including:
- Antimicrobial Activity : Compounds derived from this compound have been synthesized and evaluated for their antimicrobial properties against various pathogens. For instance, studies have indicated that certain derivatives exhibit significant inhibitory effects against bacteria and fungi, making them candidates for antibiotic development .
- Anticancer Properties : Research has demonstrated that derivatives of this compound can act as effective anticancer agents. For example, one study reported that a related compound exhibited superior inhibitory activity on breast cancer cells compared to conventional chemotherapy drugs such as Doxorubicin . This suggests that this compound could be a lead compound in anticancer drug discovery.
- Neuroprotective Effects : The compound's derivatives have also been explored for neuroprotective effects, particularly in the context of Alzheimer's disease. Some studies suggest that these compounds can inhibit acetylcholinesterase activity, which is beneficial for enhancing cholinergic neurotransmission .
Organic Synthesis Applications
In organic synthesis, this compound serves as a versatile building block for the synthesis of various organic compounds:
- Schiff Base Formation : The compound can undergo condensation reactions with primary amines to form Schiff bases. These Schiff bases are valuable intermediates in organic synthesis and have applications in coordination chemistry and catalysis .
- Synthesis of Functionalized Aromatics : The presence of both nitro and phenoxy groups allows for further functionalization, enabling the creation of more complex aromatic compounds with potential applications in pharmaceuticals and agrochemicals.
Material Science Applications
The unique properties of this compound also extend to material science:
- Liquid Crystals : Compounds with similar structures have been investigated for their liquid crystalline properties, which are essential in the development of display technologies. The ability to manipulate liquid crystal phases can lead to advancements in electronic devices, such as LCD screens .
- Polymeric Materials : The compound's reactivity can be harnessed to create polymeric materials with specific thermal and mechanical properties. These polymers may find applications in coatings, adhesives, and other industrial materials.
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 15 | |
| Compound B | Anticancer | 12 | |
| Compound C | Neuroprotective | 20 |
Table 2: Synthesis Pathways
| Reaction Type | Starting Material | Product |
|---|---|---|
| Schiff Base Formation | This compound + Amine | Schiff Base Derivative |
| Functionalization | This compound + Reagent | Functionalized Aromatic |
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde involves its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
The following table summarizes key structural analogs and their substituents:
Antimicrobial Activity
- Schiff Bases with 3-Nitrobenzaldehyde: Derivatives like 4-[4-(benzylideneamino)phenylamino]-3-nitrobenzopyran-2-ones exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria . The nitro group facilitates redox interactions with microbial enzymes.
- The tert-butyl group may improve biofilm penetration .
Enzyme Inhibition
- ALDH3A1 Inhibitors: Analog 19 (4-(diethylamino)-3-nitrobenzaldehyde) inhibits ALDH3A1 (IC₅₀ < 1 µM), critical in cancer drug resistance. The amino group enhances binding affinity, while the nitro group stabilizes enzyme interactions .
- This compound: Its bulky tert-butyl group may sterically hinder enzyme binding compared to smaller substituents like diethylamino.
Physicochemical Properties
- Lipophilicity: The tert-butyl group increases logP values, enhancing blood-brain barrier penetration compared to polar morpholino or amino analogs .
- Solubility: Amino-substituted analogs (e.g., Analog 19) show higher aqueous solubility due to protonatable amine groups, whereas the tert-butyl derivative is more suited for lipid-rich environments .
- Stability: Fluorophenoxy and chlorophenoxy analogs exhibit higher oxidative stability than morpholino derivatives due to halogen electronegativity .
Biological Activity
4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, synthesis, and applications, providing a comprehensive overview of its activity in various biological contexts.
Chemical Structure and Properties
The compound this compound features a nitro group and a tert-butylphenoxy moiety, which contribute to its chemical reactivity and biological properties. Its structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 726151-45-7
Synthesis
The synthesis of this compound typically involves the reaction of 4-tert-butylphenol with 3-nitrobenzaldehyde under acidic or basic conditions. The following general synthetic route can be used:
-
Reagents :
- 4-tert-butylphenol
- 3-nitrobenzaldehyde
- Acid catalyst (e.g., sulfuric acid)
-
Reaction Conditions :
- Temperature: Reflux
- Solvent: Ethanol or another suitable solvent
-
Procedure :
- Mix the reagents in the solvent.
- Heat under reflux for several hours.
- Purify the product through recrystallization or chromatography.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, related nitrobenzaldehydes have shown antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
Cytotoxicity and Antiproliferative Effects
Research into the cytotoxic effects of similar compounds has revealed their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
- Case Study : A related study on nitrobenzaldehyde derivatives demonstrated IC50 values ranging from 1.33 µM to 10.20 µM against prostate cancer cell lines (LNCaP and T47-D) . This suggests that this compound may possess similar properties.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The nitro group is known to enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets such as enzymes and receptors.
Potential Mechanisms Include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
- Receptor Modulation : The compound may act as a ligand for various receptors, modulating their activity and influencing cell signaling pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other compounds in its class:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Nitrobenzaldehyde | Nitro group at position 3 | Antibacterial, Antifungal |
| 4-Nitrophenol | Nitro group at para position | Toxicity studies indicate potential cytotoxicity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-tert-butylphenoxy)-3-nitrobenzaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 4-chloro-3-nitrobenzaldehyde and 4-tert-butylphenol. Key parameters include:
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Catalyst : Anhydrous K₂CO₃ or Cs₂CO₃ improves phenoxide ion generation .
- Temperature : 80–100°C for 12–24 hours achieves yields of 55–70% .
- Data Contradictions : Lower yields (<50%) may arise from incomplete substitution due to steric hindrance from the tert-butyl group .
Q. How can the purity of this compound be validated post-synthesis?
- Analytical Workflow :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to detect residual reactants .
- ¹H NMR : Key peaks include aldehyde proton (δ 10.1–10.3 ppm) and tert-butyl group (δ 1.3 ppm, singlet) .
- Mass Spectrometry : Expected [M+H]⁺ at m/z 314.3 (C₁₇H₁₇NO₄) .
Advanced Research Questions
Q. What strategies resolve discrepancies in spectroscopic data for nitrobenzaldehyde derivatives?
- Case Study : Inconsistent NOE correlations for 3-nitrobenzaldehyde analogs may arise from conformational flexibility or solvent effects.
- Approach : Combine 2D NMR (COSY, HSQC) with computational modeling (DFT) to map steric interactions between tert-butyl and nitro groups .
- Example : A 0.2 ppm shift in aldehyde proton resonance in DMSO-d₆ vs. CDCl₃ highlights solvent polarity effects .
Q. How does the tert-butylphenoxy group influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-donating tert-butyl group deactivates the benzene ring, reducing electrophilicity at the nitro-substituted position.
- Experimental Design : Test Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis. Yields drop to <30% compared to unsubstituted analogs .
- Data Table :
| Reaction Partner | Catalyst | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 28 |
| 4-Fluorophenyl | Pd(OAc)₂ | 19 |
Q. What are the challenges in assessing biological activity of this compound?
- Methodological Pitfalls :
- Solubility : Limited aqueous solubility requires DMSO stocks (<5% v/v) to avoid cytotoxicity artifacts .
- Stability : Nitro groups may undergo reduction in biological media, complicating IC₅₀ measurements .
Data Contradiction Analysis
Q. Why do synthetic yields vary across structurally similar nitrobenzaldehyde derivatives?
- Root Cause : Steric and electronic effects of substituents (e.g., tert-butyl vs. trifluoromethyl):
- Steric Hindrance : tert-butyl reduces SNAr efficiency by ~20% compared to smaller substituents .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance aldehyde reactivity in subsequent derivatization .
Safety and Handling
Q. What precautions are critical when handling this compound?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
